2-Fluoro-3-hydroxybenzonitrile
Overview
Description
2-Fluoro-3-hydroxybenzonitrile is an aromatic compound with the chemical formula C7H4FNO. It is a colorless to light yellow crystalline powder. This compound is of interest due to its unique structural features, which include a fluorine atom and a hydroxyl group attached to a benzene ring, along with a nitrile group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a polar solvent like dimethyl sulfoxide or ethanol. The reaction conditions often require elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-cyanobenzaldehyde.
Reduction: The nitrile group can be reduced to an amine group, yielding 2-fluoro-3-hydroxybenzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base
Major Products Formed
Oxidation: 2-Fluoro-3-cyanobenzaldehyde
Reduction: 2-Fluoro-3-hydroxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-3-hydroxybenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzonitrile
- 3-Hydroxybenzonitrile
- 2-Fluoro-4-hydroxybenzonitrile
Uniqueness
2-Fluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring This arrangement provides distinct reactivity and interaction profiles compared to its analogsSimilarly, 3-hydroxybenzonitrile does not have the fluorine atom, affecting its binding properties and reactivity .
Properties
IUPAC Name |
2-fluoro-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJVSXKZGFQWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599027 | |
Record name | 2-Fluoro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-24-1 | |
Record name | 2-Fluoro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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